

Introduction: Strategic Importance of 6-Bromo-2,3-difluorophenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Bromo-2,3-difluorophenol**

Cat. No.: **B3213636**

[Get Quote](#)

6-Bromo-2,3-difluorophenol (CAS No. 186590-23-8) is a highly functionalized aromatic building block of significant interest to the pharmaceutical and agrochemical industries.^[1] Its unique trifecta of reactive sites—a nucleophilic hydroxyl group, an aryl bromide suitable for cross-coupling, and a difluorinated phenyl ring—offers a versatile platform for constructing complex molecular architectures. The strategic placement of fluorine atoms is known to modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity, making fluorinated intermediates like this one particularly valuable.^[2] This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and safe handling, tailored for researchers and drug development professionals. Notably, this compound has been identified as a key reagent in the synthesis of macrocyclic ghrelin receptor antagonists and inverse agonists, highlighting its direct relevance in modern medicinal chemistry.^{[3][4]}

Physicochemical and Spectroscopic Profile

The fundamental properties of 6-Bromo-2,3-difluorophenol are summarized below. This data is critical for reaction planning, purification, and structural confirmation.

Property	Value	Source(s)
CAS Number	186590-23-8	[5] [6] [7]
Molecular Formula	C ₆ H ₃ BrF ₂ O	[5] [7] [8]
Molecular Weight	208.99 g/mol	[5] [7]
IUPAC Name	6-bromo-2,3-difluorophenol	[5] [8]
Physical Form	Liquid at room temperature	[6]
Typical Purity	≥97%	[9]
InChIKey	OGUIGADGRYKQTN- UHFFFAOYSA-N	[6]
Storage Conditions	Store under inert atmosphere at room temperature	[6]

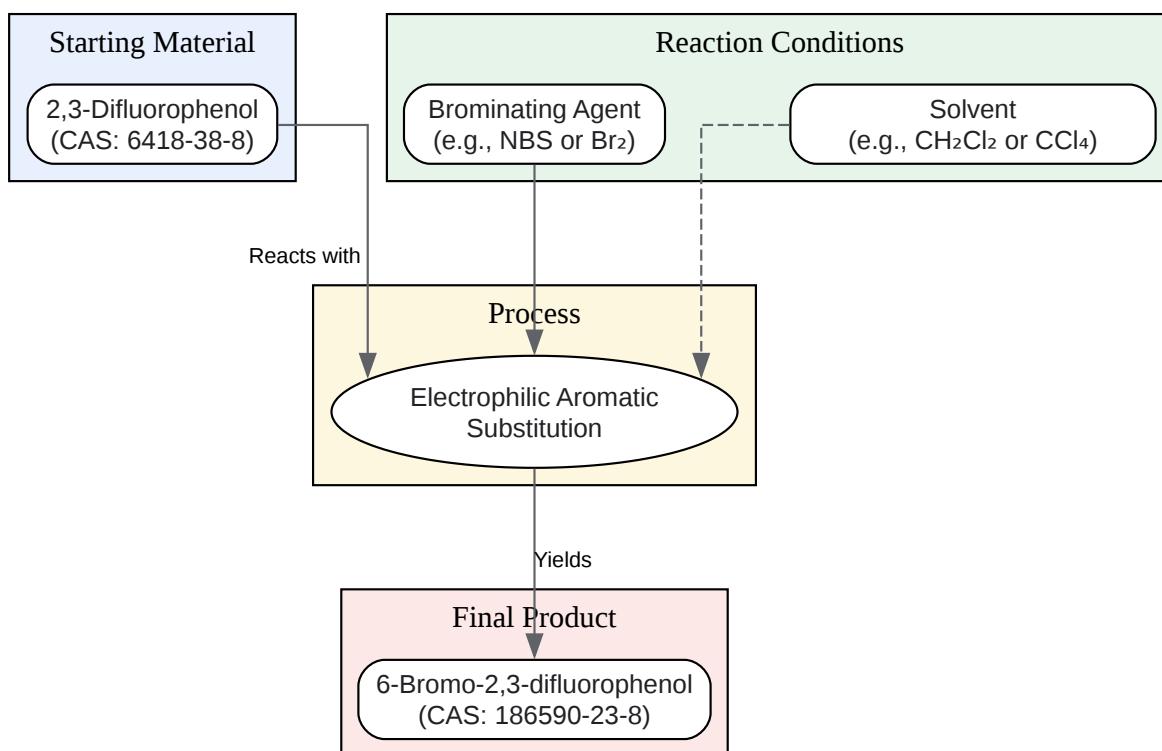
Spectroscopic Characterization

While detailed spectral data requires experimental acquisition, a theoretical analysis based on the structure allows for predictable characterization. Spectroscopic data sets, including ¹H NMR, ¹³C NMR, IR, and MS, are available from specialized vendors for reference.[\[10\]](#)

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the phenolic proton. The aromatic protons will exhibit complex splitting patterns (multiplets) due to coupling with each other and with the adjacent fluorine atoms. The phenolic proton will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
- ¹⁹F NMR: The fluorine NMR will be crucial for confirming the substitution pattern, showing two distinct signals for the non-equivalent fluorine atoms at the C2 and C3 positions.
- ¹³C NMR: The carbon NMR will display six unique signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. Carbon-fluorine couplings (¹JCF, ²JCF, etc.) will be observable, providing further structural confirmation.

- IR Spectroscopy: The infrared spectrum will feature a characteristic broad absorption band for the O-H stretch of the phenol group (typically $\sim 3200\text{-}3600\text{ cm}^{-1}$). Strong C-F stretching bands ($\sim 1100\text{-}1300\text{ cm}^{-1}$) and C-Br stretching bands ($\sim 500\text{-}600\text{ cm}^{-1}$) are also expected. [\[11\]](#)
- Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion $[M]^+$ due to the presence of bromine isotopes (^{79}Br and ^{81}Br in an approximate 1:1 ratio). [\[5\]](#)

Synthesis Pathway and Mechanistic Rationale


While multiple synthetic routes to substituted phenols exist, a highly effective and regioselective method for preparing 6-Bromo-2,3-difluorophenol is the direct electrophilic bromination of 2,3-difluorophenol.

Causality of the Synthetic Strategy:

The choice of this pathway is dictated by the powerful directing effects of the substituents on the aromatic ring. The hydroxyl (-OH) group is a strongly activating, ortho, para-director. The fluorine atoms are deactivating via their inductive effect but are also ortho, para-directing due to resonance. In an electrophilic aromatic substitution reaction, the directing effect of the hydroxyl group is dominant.

- Activation and Direction: The -OH group strongly activates the positions ortho (C2, C6) and para (C4) to it.
- Positional Analysis:
 - The C2 position is already occupied by a fluorine atom.
 - This leaves the C6 and C4 positions as the most likely sites for electrophilic attack.
- Regioselectivity: Bromination occurs preferentially at the C6 position. This selectivity is rationalized by the combined electronic and steric environment. The C6 position is highly activated by the adjacent hydroxyl group and is sterically accessible.

The diagram below outlines the logical flow of this synthetic approach.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for 6-Bromo-2,3-difluorophenol.

Reactivity and Synthetic Utility

The utility of 6-Bromo-2,3-difluorophenol as a building block stems from its distinct reactive sites, which can be addressed with high chemo-selectivity.

Caption: Key reactive sites of 6-Bromo-2,3-difluorophenol.

- Phenolic Hydroxyl Group (Site A): This group is acidic and readily undergoes deprotonation with a suitable base to form a phenoxide. This nucleophilic phenoxide can then participate in reactions like Williamson ether synthesis (O-alkylation) and esterification (O-acylation).[\[12\]](#)

- **Aryl Bromide (Site B):** The carbon-bromine bond is a prime site for transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon (e.g., Suzuki, Stille, Heck couplings) or carbon-nitrogen (e.g., Buchwald-Hartwig amination) bonds, providing a powerful tool for extending the molecular scaffold.
- **Aromatic Ring (Site C):** The ring remains susceptible to further electrophilic aromatic substitution. The combined directing effects of the -OH, -F, and -Br substituents would strongly favor substitution at the C4 position, which is para to the powerful -OH director and ortho to the C3-F.

Experimental Protocols

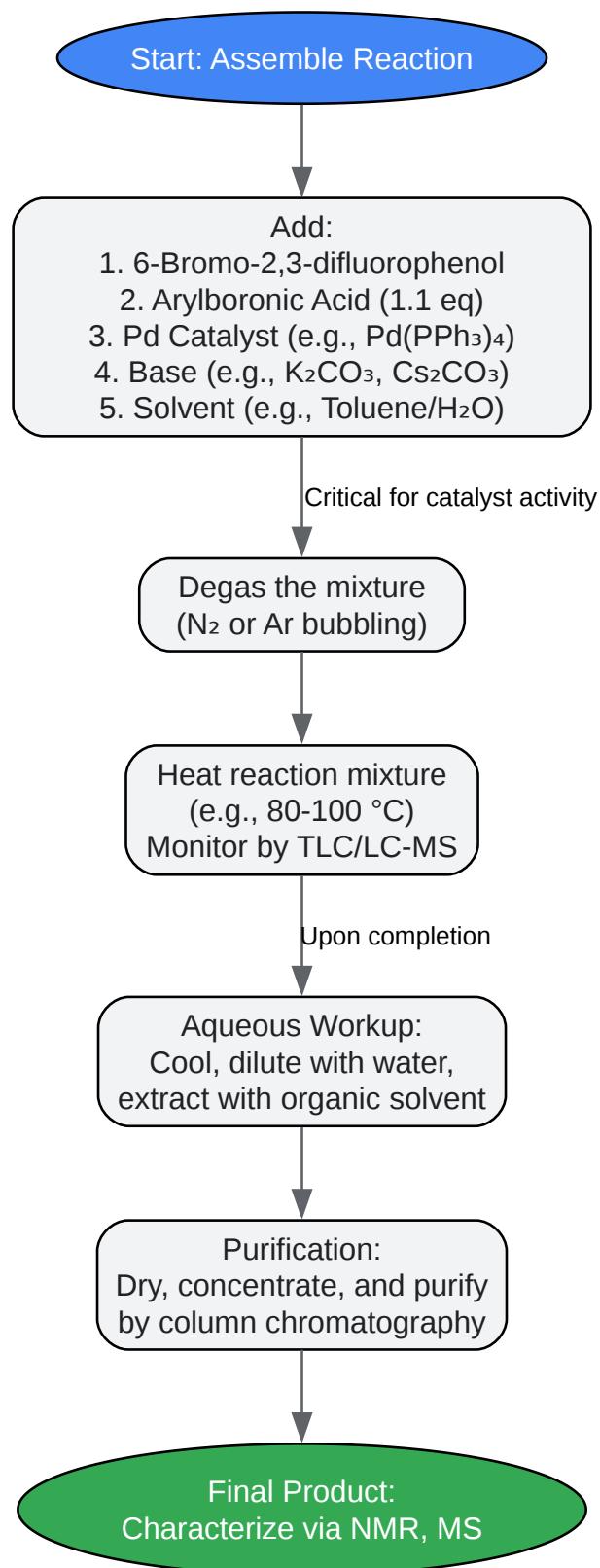
The following protocols are representative examples of the synthesis and subsequent functionalization of 6-Bromo-2,3-difluorophenol. These are intended as a guide and should be adapted and optimized based on laboratory conditions.

Protocol 1: Synthesis via Electrophilic Bromination

This protocol describes the regioselective bromination of 2,3-difluorophenol.

Materials:

- 2,3-Difluorophenol (1.0 eq)
- N-Bromosuccinimide (NBS) (1.05 eq)
- Dichloromethane (CH_2Cl_2) or Acetonitrile (CH_3CN) as solvent
- Round-bottom flask, magnetic stirrer, nitrogen inlet


Procedure:

- Dissolve 2,3-difluorophenol in the chosen solvent in a round-bottom flask under a nitrogen atmosphere.
- Cool the solution to 0 °C using an ice bath.

- Add N-Bromosuccinimide (NBS) portion-wise over 15-20 minutes, maintaining the temperature at 0 °C. Causality: Portion-wise addition at low temperature controls the reaction rate and minimizes the formation of di-brominated side products.
- Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any remaining bromine.
- Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and filter.
- Concentrate the solvent in vacuo to yield the crude product.
- Purify the crude liquid via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain pure 6-Bromo-2,3-difluorophenol.
- Characterize the final product using NMR and MS to confirm its identity and purity.

Protocol 2: Suzuki Cross-Coupling (Representative Application)

This protocol demonstrates the utility of the aryl bromide for C-C bond formation.

[Click to download full resolution via product page](#)

Caption: Workflow for a Suzuki cross-coupling reaction.

Procedure:

- To a reaction vessel, add 6-Bromo-2,3-difluorophenol (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%), and a base (e.g., K_2CO_3 , 2.0 eq).
- Add a degassed solvent system, typically a mixture like toluene/ethanol/water or dioxane/water. Causality: Degassing is crucial to remove oxygen, which can deactivate the palladium catalyst.
- Heat the reaction mixture under a nitrogen or argon atmosphere to 80-100 °C for 4-12 hours.
- Monitor the reaction progress by TLC or LC-MS.
- Once complete, cool the reaction to room temperature and dilute with water.
- Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with water and brine, then dry over anhydrous Na_2SO_4 .
- Concentrate the solvent in vacuo and purify the residue by column chromatography to yield the coupled product.

Safety and Handling

6-Bromo-2,3-difluorophenol must be handled with appropriate safety precautions in a well-ventilated fume hood.

- Signal Word: Warning[6]
- Hazard Statements:
 - H302: Harmful if swallowed[6]
 - H315: Causes skin irritation[6]
 - H319: Causes serious eye irritation[6]

- H335: May cause respiratory irritation.[\[6\]](#)
- Precautionary Measures:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[\[6\]](#)
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.[\[6\]](#)
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[6\]](#)
 - Always consult the full Safety Data Sheet (SDS) from the supplier before use.[\[13\]](#)

Conclusion

6-Bromo-2,3-difluorophenol is a potent and versatile chemical intermediate. Its well-defined reactive sites allow for sequential, selective modifications, making it an ideal building block for creating novel and complex molecules in drug discovery and materials science. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers researchers to effectively leverage its synthetic potential while ensuring safe laboratory practice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 2,3-Difluorophenol | 6418-38-8 | Benchchem [\[benchchem.com\]](http://benchchem.com)
- 3. 6-Bromo-2,3-difluorophenol | 186590-23-8 [\[chemicalbook.com\]](http://chemicalbook.com)
- 4. Factory Supply High Purity 6-Bromo-2,3-difluorophenol, Top Purity 99% 186590-23-8 Efficient Shipping | Huarong Pharm [\[huarongpharm.com\]](http://huarongpharm.com)
- 5. 6-Bromo-2,3-difluorophenol | C6H3BrF2O | CID 17747846 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](http://pubchem.ncbi.nlm.nih.gov)

- 6. 6-Bromo-2,3-difluorophenol | 186590-23-8 [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
- 8. 186590-23-8 | 6-Bromo-2,3-difluorophenol - AiFChem [aifchem.com]
- 9. 6-Bromo-2,3-difluorophenol 97% | CAS: 186590-23-8 | AChemBlock [achemblock.com]
- 10. 6-Bromo-2,3-difluorophenol(186590-23-8) 1H NMR [m.chemicalbook.com]
- 11. 4-Bromo-2,3-difluorophenol | C6H3BrF2O | CID 10219942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [Introduction: Strategic Importance of 6-Bromo-2,3-difluorophenol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3213636#6-bromo-2-3-difluorophenol-cas-number-186590-23-8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com